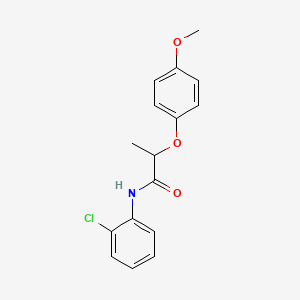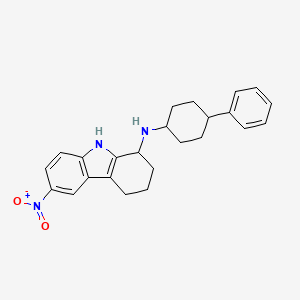![molecular formula C18H20BrClO3 B5107329 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene, also known as BH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BH-1 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-cancer and anti-inflammatory properties.
作用機序
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene works by binding to estrogen receptors in the body. It has a high affinity for the estrogen receptor alpha (ERα) and has been shown to inhibit the growth of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It has a high affinity for the estrogen receptor alpha and has been shown to be a potent inhibitor of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. However, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several limitations for lab experiments. It is a complex compound to synthesize and may not be readily available for research purposes. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has not been extensively studied in vivo and its safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene. One potential direction is the development of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene analogs with improved pharmacokinetic properties. Another potential direction is the study of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in vivo.
合成法
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-chloro-1-nitrobenzene, which is then reacted with 4-(2-ethoxyphenoxy)butanol to form 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]nitrobenzene. This compound is then reduced with palladium on carbon to yield 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene.
科学的研究の応用
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties and has been studied for its potential in the treatment of breast cancer, prostate cancer, and ovarian cancer. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been studied for its anti-inflammatory properties and has been shown to have potential in the treatment of inflammatory bowel disease.
特性
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)